Arbaclofen Hydrochloride
Description
Overview of Arbaclofen (B1665165) Hydrochloride as a Selective GABAB Receptor Agonist
Arbaclofen hydrochloride is the hydrochloride salt of arbaclofen, which is the active R-enantiomer of racemic baclofen (B1667701). newdrugapprovals.org It functions as a selective gamma-aminobutyric acid type B (GABA-B) receptor agonist. medchemexpress.comglpbio.com This selectivity means it preferentially binds to and activates GABA-B receptors, which are G protein-coupled receptors located in the central nervous system. nih.gov The activation of these receptors leads to an increase in inhibitory neurotransmission. nih.gov This mechanism of action has made arbaclofen a focal point in research for its potential to modulate neuronal excitability. nih.gov
The therapeutic effects of racemic baclofen are primarily attributed to the R-enantiomer, arbaclofen. Research indicates that arbaclofen has a significantly higher potency for GABA-B receptors compared to racemic baclofen. oup.com This increased potency allows for the potential of lower effective doses and reduced off-target interactions.
Historical Context of Baclofen and its Enantiomers in Research
The story of arbaclofen is intrinsically linked to the development and understanding of its parent compound, baclofen.
Baclofen, chemically known as β-(4-chlorophenyl)-γ-aminobutyric acid, was first synthesized in 1962. sci-hub.se It was initially developed with the intention of being an antiepileptic drug. sci-hub.senih.gov However, preclinical studies revealed its potent muscle relaxant properties. sci-hub.se Subsequently, baclofen was approved for clinical use to treat spasticity resulting from various neurological conditions. sci-hub.senih.gov Racemic baclofen is a mixture of two stereoisomers, the R- and S-enantiomers, in equal proportions. mdpi.com
In 1975, researchers identified the two separate enantiomers of baclofen: (R)-(−)-baclofen (arbaclofen) and (S)-(+)-baclofen. researchgate.net Further investigation revealed that the therapeutic effects of baclofen are primarily due to the R-enantiomer. Arbaclofen, the R-enantiomer, was found to be the more active component. abcam.comnih.gov In contrast, the S-enantiomer is less potent and in some instances has been shown to have opposing effects. ulisboa.pttg.org.au This discovery of enantiomeric specificity was a significant step in understanding the pharmacology of baclofen and paved the way for the focused study of arbaclofen. researchgate.net
Significance of this compound in Modulating GABAergic Neurotransmission
This compound plays a crucial role in modulating the GABAergic system, the primary inhibitory neurotransmitter system in the brain. nih.gov As a selective GABA-B receptor agonist, arbaclofen mimics the action of GABA at these receptors. GABA-B receptors are metabotropic receptors that, when activated, trigger a cascade of intracellular events leading to neuronal hyperpolarization and reduced excitability. nih.gov
Research Findings on Arbaclofen
| Research Area | Key Finding | Source Index |
| Receptor Specificity | Arbaclofen is a selective agonist for the GABA-B receptor. | medchemexpress.com |
| Potency | Arbaclofen exhibits 3–5 times higher potency for GABA-B receptors than racemic baclofen. | |
| Enantiomer Activity | The therapeutic effects of baclofen are primarily attributed to the R-enantiomer (arbaclofen). | |
| Mechanism of Action | Arbaclofen increases inhibitory neurotransmission by activating GABA-B receptors. | nih.gov |
| Neurotransmitter Release | Activation of presynaptic GABA-B receptors by arbaclofen can inhibit the release of glutamate. | nih.govfrontiersin.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R)-4-amino-3-(4-chlorophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNUVYYLMCMHLU-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40213112 | |
| Record name | Arbaclofen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63701-55-3 | |
| Record name | Benzenepropanoic acid, β-(aminomethyl)-4-chloro-, hydrochloride (1:1), (βR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63701-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arbaclofen hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063701553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arbaclofen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARBACLOFEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8703929ITD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Mechanistic Investigations of Arbaclofen Hydrochloride
Molecular Pharmacology of Gamma-Aminobutyric Acid Type B (GABAB) Receptors
The primary molecular target of Arbaclofen (B1665165) hydrochloride is the GABAB receptor, a metabotropic G-protein coupled receptor that plays a crucial role in regulating synaptic transmission. mdpi.comnih.gov Functional GABAB receptors are heterodimers, requiring the assembly of two distinct subunits, GABAB1 and GABAB2, to become active. mdpi.comnih.gov
Agonist Activity at GABAB Receptor Subunits 1 and 2
Arbaclofen hydrochloride functions as a direct agonist at the GABAB receptor. drugbank.comdrugbank.com The GABAB agonistic activity of the racemic mixture, baclofen (B1667701), is primarily attributed to the R-(-)-enantiomer, which is Arbaclofen. mdpi.com It binds to the extracellular domain of the GABAB1 subunit, which is the primary ligand-binding site of the receptor complex. drugbank.comnih.gov This binding event induces a conformational change that is necessary for the activation of the receptor, a process that requires the presence of the GABAB2 subunit. drugbank.commdpi.com While the GABAB2 subunit does not bind Arbaclofen directly, it is essential for trafficking the receptor to the cell surface and for G-protein coupling and signaling. nih.gov Therefore, Arbaclofen's agonist activity is dependent on the integrity of the GABAB1/GABAB2 heterodimer. drugbank.commdpi.com
| Target | Action | Organism |
| Gamma-aminobutyric acid type B receptor subunit 1 | Agonist | Humans |
| Gamma-aminobutyric acid type B receptor subunit 2 | Agonist | Humans |
Modulation of Inhibitory Neurotransmission
As the principal inhibitory neurotransmitter in the central nervous system, GABA's effects are mediated through both ionotropic (GABAA) and metabotropic (GABAB) receptors. patsnap.commdpi.com Arbaclofen specifically enhances the activity of the GABAB receptor system, thereby augmenting GABA-ergic inhibitory neurotransmission. frontiersin.orgdrugbank.com By mimicking the action of endogenous GABA at these receptors, Arbaclofen leads to a cascade of intracellular events that ultimately dampen neuronal activity. patsnap.com This modulation is critical for the fine-tuning of synaptic transmission and plays a key role in preventing neuronal hyperexcitability. drugbank.com The activation of GABAB receptors by Arbaclofen is a key mechanism for increasing the inhibitory tone in the brain. nih.gov
Presynaptic and Postsynaptic GABAB Receptor Activation
The modulatory effects of this compound on inhibitory neurotransmission are exerted through actions at both presynaptic and postsynaptic sites. drugbank.comnih.gov
Presynaptic Activation: On presynaptic terminals, GABAB receptors function as autoreceptors (on GABAergic neurons) and heteroreceptors (on glutamatergic and other neurons). nih.gov Activation of these receptors by Arbaclofen inhibits the release of neurotransmitters. frontiersin.orgnih.gov This is primarily achieved by down-regulating high-voltage activated calcium channels (Cav), which reduces the influx of calcium ions necessary for synaptic vesicle fusion and neurotransmitter release. drugbank.compatsnap.com By inhibiting the release of the excitatory neurotransmitter glutamate, Arbaclofen reduces excitatory postsynaptic potentials. frontiersin.org
Postsynaptic Activation: On the postsynaptic membrane, GABAB receptor activation by Arbaclofen leads to a decrease in neuronal excitability. drugbank.com This effect is mediated by the activation of G-protein-coupled inwardly-rectifying potassium (GIRK/Kir3) channels. drugbank.compatsnap.com The opening of these channels causes an efflux of potassium ions, leading to hyperpolarization of the neuronal membrane. patsnap.com This hyperpolarization moves the membrane potential further away from the threshold required to fire an action potential, resulting in a slow, prolonged inhibitory postsynaptic potential (IPSP) and making the neuron less likely to fire. drugbank.com
Neurobiological Mechanisms of Action
The molecular pharmacology of this compound translates into broader neurobiological effects that influence neuronal network activity and brain function.
| Location | Receptor Type | Mechanism | Consequence |
| Presynaptic Terminal | GABAB Heteroreceptor | Inhibition of voltage-gated Ca2+ channels | Reduced release of excitatory neurotransmitters (e.g., glutamate) |
| Postsynaptic Membrane | GABAB Receptor | Activation of inwardly-rectifying K+ (Kir3) channels | Hyperpolarization (slow Inhibitory Postsynaptic Potential) |
Influence on Cortical Excitation-Inhibition Balance
A proper balance between neuronal excitation (E) and inhibition (I) is crucial for healthy brain function. nih.govmdpi.com Disruptions in this E/I balance are implicated in the pathophysiology of several neurodevelopmental disorders. clinicaltrials.govnih.gov GABAB receptors are critical for maintaining this equilibrium. frontiersin.org By selectively enhancing GABAergic inhibitory tone, Arbaclofen is thought to help restore a more normalized E/I balance in the brain. clinicaltrials.govnih.gov This hypothesis is supported by preclinical studies where R-baclofen was shown to normalize aspects of E/I circuit balance and by clinical research investigating Arbaclofen's ability to shift brain excitation and inhibition in human subjects. clinicaltrials.govnih.gov The capacity of Arbaclofen to augment inhibitory signaling pathways provides a targeted pharmacological strategy for conditions where the E/I balance is shifted towards excitation. frontiersin.orgnih.gov
Impact on Synaptic Transmission and Spinal Reflex Arcs
Arbaclofen, as the pharmacologically active R-enantiomer of baclofen, exerts its effects primarily through the activation of γ-aminobutyric acid type B (GABA-B) receptors. Investigations into its parent compound, racemic baclofen, provide foundational insights into its impact on neural signaling. Studies on spinal cord preparations have demonstrated that baclofen effectively inhibits both monosynaptic and long-lasting polysynaptic reflexes. nih.gov This inhibition occurs at low concentrations and is attributed to a presynaptic mechanism of action. nih.gov
The primary mode of this action is the suppression of excitatory postsynaptic potentials (EPSPs), which effectively reduces the likelihood of motoneuron firing. nih.gov By activating presynaptic GABA-B receptors, baclofen is thought to down-regulate high-voltage activated calcium channels, thereby inhibiting neurotransmitter release. drugbank.com This presynaptic inhibition is a key factor in its ability to reduce spasticity. nih.gov While the predominant effect at clinically relevant doses appears to be presynaptic, some evidence from human studies also suggests a postsynaptic site of action in the inhibition of the monosynaptic H-reflex. nih.gov
Interaction with mGluR5 Receptor Pathway
Dysregulation of the mGluR5 signaling pathway is implicated in certain neurological disorders characterized by excessive excitation. nih.gov By modulating this pathway, Arbaclofen can influence downstream signaling cascades. This interaction is significant because mGluR5 activity can, in turn, modulate both excitatory glutamate and inhibitory GABA signaling pathways, highlighting a complex interplay between these systems. nih.gov
Comparative Mechanistic Analysis with Racemic Baclofen
The therapeutic effects of racemic baclofen are primarily attributed to the Arbaclofen (R-enantiomer). nih.gov However, significant mechanistic differences exist between the pure enantiomer and the racemic mixture, largely stemming from differences in potency, selectivity, and metabolism.
Differences in Potency and Selectivity for GABA-B Receptors
Arbaclofen exhibits markedly greater potency and selectivity for the GABA-B receptor compared to both racemic baclofen and the S-enantiomer. nih.govnih.gov In vitro and animal studies have established that the R-enantiomer is the pharmacologically active component, while the S-enantiomer is significantly less potent. researchgate.net This stereospecificity is a defining feature of its mechanism.
The enhanced potency means that Arbaclofen can achieve therapeutic effects comparable to racemic baclofen at a lower dose. nih.gov This difference in receptor affinity and activity underscores the rationale for developing the single enantiomer as a therapeutic agent.
| Compound | Relative Potency at GABA-B Receptor | Specificity vs. S-enantiomer |
|---|---|---|
| Arbaclofen (R-enantiomer) | Approximately 5-fold greater than racemic baclofen nih.govnih.gov | 100- to 1000-fold greater nih.govnih.gov |
| S-enantiomer | Significantly less potent than R-enantiomer researchgate.net | N/A |
| Racemic Baclofen | Baseline | N/A |
Enantiomer-Specific Metabolism and Pharmacodynamic Implications
A critical distinction between Arbaclofen and racemic baclofen lies in their metabolic fate. Arbaclofen is predominantly eliminated from the body unchanged, with over 80% being excreted renally. drugbank.com In contrast, the S-enantiomer present in racemic baclofen undergoes significant stereoselective metabolism. mdpi.com
Clinical studies have shown that the S-enantiomer is transformed by oxidative deamination into a prominent metabolite. mdpi.com This metabolic pathway is specific to the S-enantiomer; this metabolite is not observed following the administration of pure Arbaclofen. mdpi.com
This enantiomer-specific metabolism has direct pharmacodynamic implications. Firstly, it results in different pharmacokinetic profiles for the two enantiomers when administered as a racemic mixture; the S-enantiomer typically shows a lower maximum plasma concentration (Cmax) and lower early plasma exposure compared to the R-enantiomer. mdpi.comresearchgate.net Secondly, individuals receiving racemic baclofen are exposed to a significant metabolite derived from the less active S-enantiomer, whereas those receiving Arbaclofen are not. mdpi.com This suggests that Arbaclofen provides a more defined and specific biological action, free from the potential confounding effects of the S-enantiomer's metabolite. mdpi.com Despite the presence of both enantiomers in the racemate, studies indicate a lack of direct pharmacodynamic interaction between them. nih.gov
| Enantiomer | Primary Metabolic Pathway | Key Metabolite Formed | Pharmacodynamic Implication |
|---|---|---|---|
| Arbaclofen (R-enantiomer) | Primarily renal excretion, largely unchanged drugbank.commdpi.com | None significant | Biologically defined action without exposure to major metabolites mdpi.com |
| S-enantiomer | Oxidative deamination mdpi.com | S-enantiomeric configuration of the deaminated metabolite mdpi.com | Contributes to metabolite exposure in users of racemic baclofen mdpi.com |
Iii. Preclinical Research Paradigms and Findings
In Vitro Studies and Receptor Binding Assays
Arbaclofen (B1665165) hydrochloride, also known as R-baclofen, is the pharmacologically active R-enantiomer of baclofen (B1667701). nih.govdrugbank.com It functions as a selective agonist for the gamma-aminobutyric acid type B (GABAB) receptor. drugbank.comnih.gov The GABAB receptor, a G-protein coupled receptor, mediates slow and prolonged synaptic inhibition in the central nervous system. nih.govnih.gov
Binding affinity studies and functional assays have demonstrated that the pharmacological activity of racemic baclofen resides primarily in the R-enantiomer. drugbank.comsfari.org Arbaclofen exhibits a significantly higher specificity and potency for the GABAB receptor compared to its corresponding S-enantiomer. nih.govsfari.org Reports indicate that S-baclofen is between 10 to 100-fold less active, establishing Arbaclofen as the principal isomer responsible for GABAB receptor activation. sfari.org Some research suggests Arbaclofen has over 100-fold greater specificity for the GABAB receptor than the S-enantiomer. researchgate.net
Table 1: Enantiomer Specificity of Baclofen
| Enantiomer | Receptor Target | Relative Activity |
|---|---|---|
| Arbaclofen (R-baclofen) | GABAB Receptor | High |
The primary route of elimination for Arbaclofen is through renal excretion. More than 80% of R-baclofen is eliminated from the body unchanged in the urine, suggesting that it does not undergo extensive metabolism. drugbank.com Human carboxylesterases, such as hCE1 and hCE2, are enzymes responsible for the hydrolysis of various ester-containing drugs. nih.gov While these enzymes are crucial in the metabolism of many compounds, particularly prodrugs designed to enhance bioavailability, there is limited direct evidence from the available research to suggest that human carboxylesterase-2 plays a significant role in the metabolism of Arbaclofen hydrochloride. drugbank.comnih.gov
In Vivo Animal Models of Neurological and Neurodevelopmental Disorders
Mouse models with a genetic deletion syntenic to the human 16p11.2 microdeletion are utilized in preclinical research to study the associated behavioral and cognitive phenotypes. nih.gov This specific copy number variant in humans is one of the most common associated with autism spectrum disorder (ASD) and other neurodevelopmental conditions. nih.govnih.gov Researchers have used multiple independently generated 16p11.2 deletion mouse lines to investigate the potential therapeutic effects of Arbaclofen. nih.govsfari.orgthetransmitter.org These models exhibit various behavioral characteristics analogous to human symptoms, including cognitive deficits and altered social behaviors. thetransmitter.orgmit.edu
Preclinical studies consistently demonstrate that Arbaclofen can rescue specific behavioral and cognitive deficits in 16p11.2 deletion mouse models. nih.govnih.gov Treatment with the compound has been shown to reverse impairments in learning and memory. mit.edu
Key findings from these studies include:
Recognition Memory: Arbaclofen administration rescued cognitive deficits in novel object recognition and object location memory tasks in at least two different 16p11.2 deletion mouse lines. nih.govbiorxiv.org Treated mutant mice performed significantly better in these tasks than their untreated counterparts. mit.edu
Social Interaction: The compound has been shown to ameliorate social deficits. thetransmitter.org In one study, Arbaclofen-treated male mice spent more time engaged in social behaviors, such as sniffing and following female mice, compared to untreated controls. thetransmitter.org It also improved scores on standard assays of reciprocal social interaction. mit.edu
Table 2: Summary of Arbaclofen's Effects on Behavioral Phenotypes in 16p11.2 Deletion Mice
| Behavioral Domain | Specific Task/Assay | Outcome of Arbaclofen Treatment |
|---|---|---|
| Cognition & Memory | Novel Object Recognition nih.govmit.edu | Rescue of deficits nih.govbiorxiv.org |
| Object Location Memory nih.govmit.edu | Rescue of deficits nih.gov | |
| Contextual Recognition/Fear Conditioning nih.govmit.edu | Rescue of deficits nih.govmit.edu |
| Social Behavior | Male-Female Reciprocal Social Interaction mit.edu | Amelioration of deficits; increased interaction time thetransmitter.orgmit.edu |
In one lab, Arbaclofen was found to increase locomotor activity in the 16p11.2 Del6 deletion model mice. nih.gov Another lab found no significant differences in activity across genotypes or treatment groups in the Del4 model. nih.gov A third lab noted a decrease in activity in the 16p11.2 Del1 deletion model, but this was not affected by the treatment. nih.gov Furthermore, an unsupervised machine-learning approach to behavior analysis found that Arbaclofen rescued differences in exploratory behavior in the open field test. nih.govnih.govbiorxiv.org Collectively, these studies suggest that Arbaclofen does not produce sedation and has only modest off-target behavioral effects. nih.govnih.govharvard.edu
Mouse Models of 16p11.2 Deletion Syndrome
Machine Learning Approaches for Behavioral Analysis (e.g., Motion Sequencing)
Unsupervised machine learning techniques are being employed to provide a more granular and objective analysis of behavioral changes in preclinical models. One such approach, Motion Sequencing (MoSeq), utilizes 3D video imaging and a specialized algorithm to deconstruct complex behaviors into sequences of sub-second motifs, termed "syllables" nih.gov. This method allows for a highly detailed characterization of exploratory and movement patterns.
In a consortium study involving multiple laboratories, MoSeq was used to analyze the behavior of 16p11.2 deletion mice, a model relevant to Autism Spectrum Disorder nih.govthetransmitter.org. The analysis revealed that the 16p11.2 deletion mice exhibited significantly different frequencies of specific behavioral syllables compared to their wildtype counterparts, indicating atypical behavioral patterns during open-field exploration nih.govthetransmitter.org. Treatment with this compound was found to normalize these aberrant behavioral sequences, rescuing the differences in exploratory behavior observed in the mutant mice nih.govthetransmitter.orgbiorxiv.orgharvard.edu. This machine-learning-based finding demonstrates that arbaclofen can rescue complex behavioral phenotypes in a mouse model of a neurodevelopmental disorder biorxiv.orgharvard.edu.
Table 1: Summary of MoSeq Findings in 16p11.2 Deletion Mice
| Behavioral Analysis Method | Mouse Model | Observed Phenotype in Model | Effect of this compound |
|---|---|---|---|
| Motion Sequencing (MoSeq) | 16p11.2 Deletion Mice | Atypical patterns and frequency of behavioral "syllables" during open-field exploration. nih.govthetransmitter.org | Normalized the atypical behavioral patterns, rescuing differences in exploratory behavior. nih.govthetransmitter.orgharvard.edu |
Fragile X Syndrome (FXS) Mouse Models
The Fmr1-knockout (KO) mouse is a widely utilized preclinical model for Fragile X Syndrome (FXS), as it recapitulates many of the core molecular and behavioral phenotypes of the human condition nih.gov. This model results from the silencing of the FMR1 gene, leading to the loss of the fragile X mental retardation protein (FMRP) nih.govresearchgate.netnih.gov. The absence of FMRP leads to well-documented downstream effects, including excessive protein synthesis and altered synaptic function, making the Fmr1-KO mouse a critical tool for evaluating potential therapeutic agents like this compound nih.govresearchgate.netnih.gov.
Research in Fmr1-KO mice has demonstrated that pharmacological activation of the GABA-B receptor with this compound can reverse several key neuropathological features central to FXS pathophysiology. nih.govnih.gov. Studies have shown that arbaclofen corrects multiple disease-related pathologies at the cellular and molecular level nih.govresearchgate.netnih.gov.
Key findings include:
Correction of Protein Synthesis: Basal protein synthesis, which is significantly elevated in the hippocampus of Fmr1-KO mice, was corrected by the application of arbaclofen nih.govnih.gov. Acute administration of the compound also decreased mRNA translation in the cortex nih.govnih.gov.
Reduction of AMPA Receptor Internalization: The elevated internalization of AMPA receptors, a functional consequence of increased protein synthesis in Fmr1-KO cultured neurons, was reduced to wild-type levels following treatment with arbaclofen nih.govnih.gov.
Correction of Dendritic Spine Density: Chronic administration of arbaclofen in juvenile Fmr1-KO mice corrected the characteristic increase in dendritic spine density, a key morphological abnormality in FXS, without affecting spine density in wild-type mice nih.govnih.gov.
Table 2: Neuropathological Reversals with this compound in FXS Mouse Models
| Pathological Feature | Observation in Fmr1-KO Mice | Effect of this compound |
|---|---|---|
| Basal Protein Synthesis | Elevated in the hippocampus. nih.govnih.gov | Corrected to wild-type levels. nih.govnih.gov |
| AMPA Receptor Internalization | Elevated in cultured neurons. nih.govnih.gov | Reduced to wild-type values. nih.govnih.gov |
| Dendritic Spine Density | Increased in cortical neurons. nih.govnih.gov | Corrected to wild-type levels after chronic administration. nih.govnih.gov |
A robust and reproducible phenotype observed in the Fmr1-KO mouse model is an increased susceptibility to audiogenic (sound-induced) seizures nih.govmeliordiscovery.com. This phenotype is considered a clinically translatable measure for evaluating the efficacy of potential treatments meliordiscovery.com. Preclinical studies have demonstrated that arbaclofen (as R-baclofen) effectively suppresses this seizure activity. Research has shown that R-baclofen significantly reduces the seizure severity score in Fmr1-KO mice nih.govmeliordiscovery.com.
Autism Spectrum Disorder (ASD) Mouse Models
Preclinical research on this compound has extended to various mouse models that display behaviors relevant to Autism Spectrum Disorder (ASD), such as social deficits and repetitive behaviors nih.govresearchgate.net. These models include inbred strains like BTBR T+ Itpr3tf/J (BTBR) and C58/J, which are known to exhibit low sociability and high levels of stereotyped behaviors, respectively nih.govresearchgate.net. The rationale for testing arbaclofen in these models is often based on the excitatory/inhibitory imbalance hypothesis of autism nih.govnih.gov.
Studies have shown that treatment with R-baclofen can ameliorate core behavioral deficits in mouse models of ASD nih.govresearchgate.net. In the BTBR mouse strain, which displays significant deficits in social approach, R-baclofen treatment reversed these social deficits nih.govresearchgate.net. Furthermore, the compound effectively reduced repetitive behaviors in this strain, including repetitive self-grooming and high levels of marble burying nih.govresearchgate.net. In a different model, the C58/J mouse strain, R-baclofen was found to reduce stereotyped jumping behavior nih.govresearchgate.net. These effects were observed at non-sedating doses nih.gov. The less potent S-baclofen enantiomer produced minimal effects, highlighting the specific action of the R-enantiomer nih.gov.
Table 3: Modulation of ASD-like Behaviors by R-baclofen in Mouse Models
| Mouse Model | Behavioral Phenotype | Effect of R-baclofen |
|---|---|---|
| BTBR T+ Itpr3tf/J (BTBR) | Social Approach Deficits | Reversed. nih.govresearchgate.net |
| Repetitive Self-Grooming | Reduced. nih.govresearchgate.net | |
| High Marble Burying | Reduced. nih.govresearchgate.net | |
| C58/J (C58) | Stereotyped Jumping | Reduced. nih.govresearchgate.net |
Altered sensory and auditory processing is a common feature of ASD. Preclinical investigations in rat models have explored the potential of arbaclofen to remediate these alterations nih.govfrontiersin.org. In a study using rats with a homozygous loss-of-function mutation in the ASD-linked Cntnap2 gene, researchers observed auditory hypersensitivity, including exaggerated startle responses to loud sounds and impaired habituation (sensory filtering) nih.govthetransmitter.org.
Acute systemic administration of R-baclofen improved these auditory processing disruptions. Specifically, the treatment suppressed the exaggerated auditory startle responses, particularly to sounds of moderate intensity, and improved sensory filtering deficits in the Cntnap2 knockout rats nih.govfrontiersin.org. These findings suggest that GABA-B receptor agonists may be effective in targeting sensory processing disruptions that are thought to stem from neuronal excitation/inhibition imbalances in ASD nih.govfrontiersin.org.
Neurophysiological and Brain Imaging Studies in Preclinical Settings
This compound is the pharmacologically active R-enantiomer of baclofen and functions as a selective GABA(B) receptor agonist. biorxiv.orgnih.gov The activation of these receptors is hypothesized to address imbalances in cortical excitation and inhibition by enhancing inhibitory postsynaptic potentials. osf.io Preclinical research suggests that the activation of GABA(B) receptors can modulate neuronal function and play a neuroprotective role. For instance, in a rat model of chronic cerebral hypoperfusion, the GABA(B) agonist baclofen was found to co-regulate the function of neurons and restore the balance of surface expression of specific ion channels in the hippocampus, which was associated with ameliorated cognitive impairment. nih.gov While direct preclinical brain imaging studies focusing on arbaclofen's effect on large-scale brain network connectivity are not detailed in the provided sources, its mechanism of action via GABA(B) receptors is fundamental to regulating neural circuitry and excitability. osf.ionih.gov
Preclinical research has linked alterations in the inhibitory γ-aminobutyric acid (GABA) system to atypical sensory processing. medrxiv.org A key neurophysiological marker for sensory inhibition is auditory repetition suppression, a phenomenon where neural responses are reduced upon repeated exposure to the same sound. medrxiv.org Preclinical models suggest that postsynaptic GABA(B) receptor activity is crucial for diminishing the response of pyramidal neurons to repeated auditory stimuli. medrxiv.org
In animal models of conditions like Autism Spectrum Disorder (ASD), weaker repetition suppression is observed. Studies have shown that arbaclofen can reverse these deficits. medrxiv.org By activating GABA(B) receptors, arbaclofen enhances the suppressed response, shifting auditory neural activity towards a more typical profile. medrxiv.org This modulation of event-related spectral perturbations (ERSPs) is a key finding, suggesting that arbaclofen can rescue short-term learning processes by improving sensory inhibition. osf.iomedrxiv.org
Comparative Preclinical Efficacy with Other Compounds
Arbaclofen is the R-enantiomer of racemic baclofen and constitutes its primary pharmacologically active component. biorxiv.orgnih.gov Preclinical evaluations consistently demonstrate its superior potency and specificity compared to both the S-enantiomer and the racemic mixture. biorxiv.orgnih.gov
| Feature | Arbaclofen (R-baclofen) | Racemic Baclofen |
| Composition | Pure R-enantiomer | Mixture of R- and S-enantiomers |
| Potency | ~5-fold greater than racemic baclofen nih.gov | Standard baseline |
| GABA(B) Receptor Specificity | 100- to 1000-fold greater than the S-enantiomer nih.gov | Lower due to the presence of the less active S-enantiomer |
| Preclinical Efficacy | Shown to rescue cognitive and behavioral phenotypes in models of Fragile X Syndrome and 16p11.2 deletion. researchgate.netnih.gov | Efficacy studied in various models, though direct comparisons may show different behavioral profiles (e.g., effects on sociability). nih.gov |
In the Fmr1 knockout mouse model of Fragile X syndrome, arbaclofen has been effective in rescuing behavioral abnormalities. nih.gov While racemic baclofen is also studied, direct comparisons can reveal differing effects on specific behaviors. For example, one study reported that racemic baclofen decreased sociability in Fmr1 KO mice, which contrasts with findings from other studies on baclofen and arbaclofen. nih.gov
Preclinical comparisons between arbaclofen and the antipsychotic risperidone (B510) have been conducted in mouse models of 16p11.2 deletion, a copy number variant associated with autism and other neurodevelopmental disorders. researchgate.net These studies aim to differentiate the therapeutic effects and behavioral profiles of the two compounds.
A study involving a consortium of four laboratories found that arbaclofen rescued cognitive deficits in mouse models of 16p11.2 deletion. researchgate.net Using an unsupervised machine-learning approach, one lab observed that arbaclofen also rescued differences in exploratory behavior in an open-field test. researchgate.net A key distinction was noted in their effects on vocalizations; arbaclofen had significantly less impact on syllable sequences compared to risperidone. researchgate.net Furthermore, arbaclofen was found to be non-sedating at doses that produced therapeutic effects. biorxiv.orgresearchgate.net
| Compound | Finding in 16p11.2 Deletion Mouse Model |
| Arbaclofen | Rescued cognitive deficits and differences in exploratory behavior. biorxiv.orgresearchgate.net |
| Was not sedating at effective doses. biorxiv.orgresearchgate.net | |
| Affected syllable sequences significantly less than risperidone. researchgate.net | |
| Risperidone | Showed a more significant impact on syllable sequences compared to arbaclofen. researchgate.net |
Iv. Clinical Research and Therapeutic Applications
Investigational Therapeutic Areas and Rationale
Arbaclofen (B1665165) hydrochloride, the R-enantiomer of baclofen (B1667701), has been the subject of significant clinical investigation due to its targeted action as a selective γ-aminobutyric acid type B (GABA-B) receptor agonist. the-hospitalist.orgnih.gov The rationale for its development stems from its potential to offer a more favorable therapeutic profile compared to racemic baclofen. nih.gov Arbaclofen exhibits a substantially greater specificity and potency for the GABA-B receptor than its corresponding S-enantiomer. nih.govnih.gov This targeted activity has led to its investigation in conditions where GABAergic signaling is thought to be dysfunctional, such as spasticity in multiple sclerosis and the neurobehavioral symptoms associated with Fragile X syndrome. nih.govnih.gov
Arbaclofen has been evaluated as a treatment for spasticity, a common and disabling symptom of multiple sclerosis characterized by velocity-dependent increases in muscle tone. the-hospitalist.org The therapeutic rationale is based on its mechanism as a GABA-B agonist, which can help modulate the hyperexcitable spinal reflexes that contribute to spasticity.
To improve patient adherence and potentially reduce side effects associated with peak drug concentrations, extended-release (ER) formulations of arbaclofen have been developed. the-hospitalist.orgnih.gov These formulations are designed to be administered twice daily, allowing for a 12-hour dosing interval, in contrast to the more frequent dosing often required for immediate-release baclofen. nih.govnih.gov The development of an ER tablet aims to provide more stable plasma concentrations of the drug over time, which could enhance tolerability. multiplesclerosisnewstoday.com
Several Phase 3 clinical trials have assessed the efficacy of arbaclofen ER in adults with MS-related spasticity. nih.govmultiplesclerosisnewstoday.com The primary efficacy endpoints in these studies were typically the change from baseline in the Total Numeric-transformed Modified Ashworth Scale (TNmAS) in the Most Affected Limb (MAL) and the Clinician Global Impression of Change (CGIC) score. the-hospitalist.orgnih.gov
One 12-week, double-blind, placebo-controlled study found that arbaclofen ER 40 mg/day significantly reduced spasticity as measured by the TNmAS-MAL score compared with placebo. nih.gov While improvements were also noted in the CGIC scores for the treatment group, the difference from placebo was not statistically significant. nih.gov Another analysis of a 12-week trial reported that mean changes in both TNmAS and CGIC were significantly greater for patients receiving arbaclofen compared to those receiving placebo. the-hospitalist.org The Multiple Sclerosis Spasticity Scale (MSSS-88), a patient-reported outcome, also showed a statistically significant improvement with arbaclofen versus placebo. the-hospitalist.org Long-term, open-label extension studies have further demonstrated that these improvements in spasticity symptoms can be maintained for up to one year. nih.govmultiplesclerosisnewstoday.com
| Clinical Trial Identifier | Primary Endpoint | Key Finding | Citation |
|---|---|---|---|
| OS440-3004 (NCT03290131) | Change in TNmAS-MAL and CGIC Score | Statistically significant improvement in TNmAS-MAL score vs. placebo; non-significant difference in CGIC score. | nih.govmultiplesclerosisnewstoday.com |
| ECTRIMS Congress Presentation | Change in TNmAS and CGIC Score | Statistically significant improvement in both TNmAS and CGIC scores vs. placebo. | the-hospitalist.org |
| CMSC 2019 Presentation | Change in TNmAS-MAL | Mean change in TNmAS-MAL was −2.90 with arbaclofen vs. −1.95 with placebo. | the-hospitalist.org |
| OS440-3005 (NCT03319732) | Long-term Efficacy (Open-label) | Sustained improvements in TNmAS-MAL scores over one year of treatment. | nih.govmultiplesclerosisnewstoday.com |
Arbaclofen has been investigated for the treatment of neurobehavioral symptoms in Fragile X syndrome, the most common inherited cause of intellectual disability and a single-gene cause of autism spectrum disorder. nih.gov Preclinical research in animal models of FXS suggested that GABA-B agonists could ameliorate some of the abnormal phenotypes associated with the condition, providing a strong rationale for clinical trials in humans. nih.govescholarship.orgnih.gov
Clinical research on arbaclofen in FXS has yielded mixed results. A Phase 2, randomized, placebo-controlled crossover study did not find a significant difference from placebo on its primary endpoint, the Aberrant Behavior Checklist—Irritability (ABC-I) subscale. nih.gov However, this exploratory study did note improvements on a visual analog scale for parent-nominated problem behaviors and showed positive trends on several global measures. nih.gov A post-hoc analysis of a subgroup of participants with more severe social impairment showed improvements on the Vineland II–Socialization raw score. nih.gov
Two subsequent Phase 3 placebo-controlled trials were conducted: one in adolescents and adults (ages 12-50) and another in children (ages 5-11). nih.govescholarship.orgnih.gov The trial in adolescents and adults did not show a benefit for arbaclofen over placebo on any measure. escholarship.orgnih.gov In the child study, the highest dose group demonstrated a statistically significant benefit over placebo on the ABC-C Irritability subscale and the Parenting Stress Index. escholarship.orgnih.gov A re-analysis of the data from this child study later suggested that 45% of children treated with arbaclofen experienced clinically meaningful improvements across three ABC subscales (irritability, social avoidance, and socially unresponsive/lethargic behavior), compared to just 4% of those who received a placebo. fragilexnewstoday.com
Social avoidance is a prominent feature of FXS. nih.gov Consequently, the Social Avoidance subscale of the Aberrant Behavior Checklist-Community Edition, specifically adapted for FXS (ABC-CFX), was selected as the primary endpoint for the two large Phase 3 trials. nih.govescholarship.orgnih.gov
Despite promising results in a Phase 2 post-hoc analysis which showed a significant beneficial effect on the ABC-Social Avoidance scale, arbaclofen did not meet this primary outcome in either of the Phase 3 trials. nih.govescholarship.orgnih.govnih.gov However, in the Phase 3 trial involving children, a trend toward benefit on the ABC-CFX Social Avoidance subscale was observed in the highest dose group. escholarship.orgnih.gov While the primary endpoint was not achieved, these findings suggest that GABA-B agonists may still have potential for improving social function in younger patients with FXS, though further research would be required to confirm this. nih.govescholarship.orgnih.gov
| Trial Phase | Patient Population | Primary Endpoint | Result on Primary Endpoint | Key Secondary/Post-Hoc Findings | Citation |
|---|---|---|---|---|---|
| Phase 2 | Ages 6-39 | ABC-Irritability Subscale | Not Met | Post-hoc analysis showed improvement on ABC-Social Avoidance scale. | nih.gov |
| Phase 3 (209FX301) | Adolescents/Adults (Ages 12-50) | ABC-CFX Social Avoidance Subscale | Not Met | No benefit shown over placebo on any measure. | escholarship.orgnih.gov |
| Phase 3 (209FX302) | Children (Ages 5-11) | ABC-CFX Social Avoidance Subscale | Not Met | Highest dose group showed benefit on ABC-CFX Irritability subscale (p=0.03) and a trend toward benefit on Social Avoidance (p<0.1). | escholarship.orgnih.gov |
Autism Spectrum Disorder (ASD)
Arbaclofen has been investigated for its potential to address core symptoms of Autism Spectrum Disorder, a neurodevelopmental condition characterized by challenges in social communication and interaction. thetransmitter.orgaims-2-trials.eu The rationale for its use stems from the hypothesis of an imbalance between excitatory and inhibitory neurotransmission in the brains of individuals with ASD. aims-2-trials.eufrontiersin.org By enhancing GABA-ergic inhibitory activity, arbaclofen is thought to potentially modulate this imbalance. frontiersin.org
Clinical trials investigating arbaclofen's effect on social communication in ASD have yielded mixed results. thetransmitter.org Some studies did not show a statistically significant improvement on the primary outcome measures of social skills, such as the Vineland Adaptive Behavior Scales (VABS). thetransmitter.orgthetransmitter.org However, secondary analyses in some trials have suggested potential benefits.
For instance, a randomized, placebo-controlled, phase 2 study involving 150 participants with ASD (aged 5-21 years) did not meet its primary endpoint on the Aberrant Behavior Checklist Social Withdrawal/Lethargy subscale. nih.gov Despite this, a post-hoc analysis of participants who had a consistent rater throughout the trial indicated a greater improvement in the Vineland Adaptive Behavior Scales II socialization domain for those receiving arbaclofen compared to placebo. nih.gov
Another set of two clinical trials with a total of 204 autistic children and teenagers (aged 5 to 17) also reported no significant difference from placebo on the primary measure of social skills. thetransmitter.org Nevertheless, these trials did note significant improvements in secondary outcome measures, including interactions with peers. thetransmitter.org
The potential of arbaclofen to alleviate social anxiety is linked to its mechanism of action on the GABA-B receptors, particularly in brain regions associated with emotional processing like the amygdala. nih.gov By enhancing inhibitory neurotransmission, it is hypothesized that arbaclofen may help reduce the anxiety that can be a barrier to social interaction for individuals with ASD. frontiersin.org
| Trial/Study | Number of Participants | Age Range | Primary Outcome Measure for Social Function | Key Findings on Social Function |
|---|---|---|---|---|
| Phase 2, Randomized, Placebo-Controlled Trial | 150 | 5-21 years | Aberrant Behavior Checklist Social Withdrawal/Lethargy subscale | No significant difference from placebo on primary outcome. Post-hoc analysis showed potential improvement in the Vineland Socialization domain. nih.gov |
| Two Phase II Randomized Clinical Trials (AIMS-2-TRIALS-CT1 and a Canadian trial) | 204 (122 in Europe, 82 in Canada) | 5-17 years | Vineland Adaptive Behavior Scales (VABS) | Did not meet primary endpoint for social skills. Showed significant improvements in secondary measures including peer interactions. thetransmitter.org |
| Open-Label Phase II Trial | 32 | Children and adolescents | Exploratory | Reported broad beneficial effects on autistic symptoms. nih.gov |
Emotional hyperarousal in individuals with ASD can manifest as irritability, agitation, and aggression. Research has explored arbaclofen's potential to mitigate these symptoms. The underlying theory is that by enhancing GABA-ergic inhibition, arbaclofen may dampen excessive excitatory signals in the brain that contribute to this hyperarousal. thetransmitter.orgfrontiersin.org
An 8-week, open-label trial involving 32 children and adolescents with ASD who had significant levels of irritability (defined by a score of ≥17 on the Aberrant Behavior Checklist-Irritability subscale) was conducted. core.ac.uk The results of this exploratory study showed improvements on several outcome measures, including the primary endpoint of the ABC-Irritability subscale. core.ac.uk
However, it is important to note that a subsequent larger trial did not meet its goal of reducing irritability. thetransmitter.org The mixed results suggest that while there is a plausible mechanism for arbaclofen to affect emotional hyperarousal, its clinical efficacy in this domain is not yet firmly established.
Gastroesophageal Reflux Disease (GERD)
Arbaclofen has been investigated for the treatment of GERD, a condition characterized by the reflux of stomach contents into the esophagus. nih.gov Its therapeutic potential in this area is attributed to its action as a GABA-B agonist, which can reduce the frequency of transient lower esophageal sphincter relaxations (TLESRs), a primary cause of reflux events. frontiersin.org
To overcome the pharmacokinetic limitations of standard baclofen, a novel prodrug, arbaclofen placarbil, was developed. nih.gov This formulation is designed for sustained release, allowing for less frequent dosing and more consistent plasma concentrations of the active R-isomer of baclofen. nih.gov Arbaclofen placarbil is efficiently absorbed throughout the gastrointestinal tract and is rapidly metabolized to release R-baclofen. nih.gov
Clinical studies have evaluated various oral dosing regimens of arbaclofen placarbil. In one randomized, double-blind, placebo-controlled trial, patients with symptomatic GERD were administered arbaclofen placarbil at doses of 20, 40, or 60 mg daily, or 30 mg twice daily, for 4 weeks. nih.govresearchgate.net Another study involving patients with troublesome GERD symptoms despite proton pump inhibitor (PPI) therapy used doses of 20 or 40 mg once daily, and 20 or 30 mg twice daily, for 6 weeks. nih.gov
Research has indicated that the efficacy of arbaclofen placarbil in treating GERD may vary among different patient populations. A significant finding from a study of 156 subjects with symptomatic GERD was the differential response based on prior use of proton pump inhibitors (PPIs). nih.govresearchgate.net
In this study, the primary analysis of the entire study group did not show a statistically significant difference between arbaclofen placarbil and placebo in the change from baseline in weekly heartburn events. nih.gov However, a pre-planned secondary analysis of the subgroup of patients who were responsive to prior PPI therapy (n=98) revealed a greater percentage reduction from baseline in weekly heartburn events for each arbaclofen placarbil dose compared to placebo (P<0.05). nih.gov
Furthermore, within this PPI-responsive subgroup, a higher percentage of subjects reported complete resolution of heartburn during the fourth week of treatment in the arbaclofen placarbil groups compared to the placebo group (6%). nih.gov The rates of complete heartburn resolution for the different arbaclofen placarbil doses were as follows:
21% for 20 mg daily
28% for 40 mg daily
30% for 60 mg daily
50% for 30 mg twice daily (P<0.05 compared to placebo) nih.gov
In contrast, the corresponding analysis of the PPI-naive subgroup (n=58) showed no significant differences between the arbaclofen placarbil and placebo groups. nih.gov
| Treatment Group | Percentage of Patients with Complete Heartburn Resolution |
|---|---|
| Placebo | 6% |
| Arbaclofen Placarbil 20 mg daily | 21% |
| Arbaclofen Placarbil 40 mg daily | 28% |
| Arbaclofen Placarbil 60 mg daily | 30% |
| Arbaclofen Placarbil 30 mg twice daily | 50% |
| P<0.05 compared to placebo nih.gov |
Spinal Cord Injury-Related Spasticity
Arbaclofen placarbil has been evaluated for its efficacy in reducing spasticity, a common complication of spinal cord injury (SCI). A randomized, double-blind, placebo-controlled, two-period crossover study was conducted in the United States and Canada to assess its effects. nih.govresearchgate.net
In this study, patients with spasticity secondary to SCI received extended-release arbaclofen placarbil tablets at doses of 10, 20, or 30 mg every 12 hours, each for a period of 26 days, and were compared to a placebo period. nih.govresearchgate.net The primary measure of efficacy was the Ashworth scale assessment of muscle tone in the muscle group with the highest baseline score. nih.govresearchgate.net
The results of the primary analysis demonstrated that arbaclofen placarbil significantly improved Ashworth scores compared with placebo over the dosing interval. nih.govresearchgate.net The least-squares mean reduction in Ashworth scores versus placebo were:
V. Future Directions and Research Gaps
Elucidation of Heterogeneous Neurophysiological Responses
Arbaclofen (B1665165) hydrochloride functions by dampening excitatory signals in the brain through its action as a GABA-B receptor agonist. This mechanism is particularly relevant in conditions like autism spectrum disorder (ASD) and Fragile X syndrome (FXS), where an imbalance between excitatory and inhibitory neurotransmission is hypothesized. medicinenet.comnih.gov Preclinical studies have demonstrated that arbaclofen can decrease autism-like behaviors in mouse models of FXS and alleviate cognitive and social difficulties in mice with a 16p11.2 chromosomal deletion, which is linked to autism. thetransmitter.org
Despite these promising preclinical findings, clinical trial results in humans have been mixed, highlighting the heterogeneous nature of patient responses. nih.govthetransmitter.org For instance, in a phase 2 trial for ASD, while the primary outcome was not met, a secondary analysis suggested improvements in the Clinical Global Impression of Severity. nih.govnih.gov Another study noted that improvements in social behavior were more pronounced in verbally fluent participants. osf.io This variability underscores the complexity of the underlying neurobiology in these disorders and the need to understand why some individuals respond more favorably to arbaclofen than others. Future research should focus on elucidating the specific neurophysiological factors that contribute to these differential responses.
Biomarker Development for Patient Stratification
Given the clinical and etiological heterogeneity of conditions targeted by arbaclofen, the development of biomarkers is crucial for identifying patient subgroups most likely to benefit from treatment. This would enable a more personalized and effective therapeutic approach. Researchers are actively exploring various neurophysiological, genetic, and proteomic markers to predict and assess treatment response.
Promising avenues for biomarker discovery include the use of electroencephalography (EEG) and event-related potentials (ERP). osf.io These non-invasive techniques can provide insights into the effects of arbaclofen on neural processing and the balance between excitatory and inhibitory signals in the brain. For example, atypical N170 patterns, an ERP component related to face processing, have been observed in individuals with ASD, and it is suggested that the N170 latency may serve as a predictor of change in adaptive socialization skills following arbaclofen treatment. osf.io Identifying reliable biomarkers will be instrumental in designing more targeted clinical trials and ultimately, in the clinical application of arbaclofen.
Long-Term Efficacy and Safety Studies
While short-term studies have provided valuable insights, comprehensive long-term data on the efficacy and safety of arbaclofen are essential for its potential clinical use. Open-label extension studies of clinical trials have begun to provide this crucial information.
For instance, in the context of spasticity in multiple sclerosis (MS), an open-label extension study of a Phase 3 trial demonstrated that arbaclofen extended-release was well-tolerated and continued to reduce symptoms of spasticity for up to one year. nih.govmultiplesclerosisnewstoday.com These studies are critical for understanding the durability of the treatment effect and for identifying any potential long-term adverse effects.
| Study Phase | Condition | Duration | Key Findings |
|---|---|---|---|
| Phase 3 Open-Label Extension | Multiple Sclerosis Spasticity | 1 year | Continued improvement in spasticity symptoms; generally well-tolerated. nih.govmultiplesclerosisnewstoday.com |
Investigation in Additional Neurodevelopmental and Neurological Conditions
The therapeutic potential of arbaclofen may extend beyond the conditions for which it has been most extensively studied. Its mechanism of action, which involves modulating the excitatory/inhibitory balance, is relevant to a number of other neurological and neurodevelopmental disorders.
Ongoing research is exploring the use of arbaclofen in individuals with 16p11.2 deletion syndrome, a genetic condition associated with a range of developmental and cognitive challenges. biorxiv.orgsfari.org Preclinical studies in mouse models of this syndrome have shown that arbaclofen can reverse cognitive and motor deficits and improve social interactions. biorxiv.orgsfari.org A Phase 2 clinical trial is currently underway to evaluate its safety and efficacy in children with this deletion. sfari.org Further research is warranted to investigate the potential of arbaclofen in other conditions characterized by imbalances in synaptic transmission.
Q & A
Q. What is the mechanism of action of arbaclofen hydrochloride in preclinical models, and how does it inform experimental design?
this compound is a selective GABA-B receptor agonist that modulates synaptic transmission by reducing presynaptic glutamate release and enhancing inhibitory signaling . In preclinical studies, this mechanism underpins experimental designs targeting neurodevelopmental disorders like 16p11.2 deletion syndrome, where GABAergic dysfunction is implicated. Researchers often validate target engagement through electrophysiological assays or behavioral rescue paradigms (e.g., novel object recognition tests) .
Q. Which preclinical models are most validated for studying this compound’s efficacy?
Three mouse models of 16p11.2 deletion (Del1, Del4, Del6) on different genetic backgrounds (C57BL/6N, mixed strains) are widely used. These models exhibit reproducible deficits in recognition memory and motor learning, making them suitable for assessing arbaclofen’s dose-dependent effects (0.25–1.0 mg/mL in drinking water) . Consistency across models strengthens translational relevance.
Q. What behavioral assays are critical for evaluating arbaclofen’s efficacy in neurodevelopmental disorder models?
The novel object recognition (NOR) test is a primary endpoint due to its sensitivity to GABA-B modulation and reproducibility across labs. Secondary assays include open-field tests (locomotion, anxiety-like behavior), rotarod (motor learning), and contextual fear conditioning. Open-field data are analyzed using velocity, distance traveled, and rearing frequency to rule out sedation confounds .
Q. How should dosing protocols be optimized for chronic arbaclofen administration in mice?
Doses of 0.25–1.0 mg/mL in drinking water are administered for ≥12 days pre-testing to ensure steady-state brain concentrations. Daily intake monitoring via automated systems (e.g., Intellicages) is recommended, as arbaclofen initially reduces water consumption, necessitating adjustments to avoid dehydration .
Q. What are the key efficacy endpoints in arbaclofen studies, and how are they quantified?
Primary endpoints include NOR performance (discrimination index) and open-field locomotion. Data are analyzed using mixed-effects models to account for litter effects and genotype-by-treatment interactions. Effect sizes are reported with 95% confidence intervals to assess reproducibility across labs .
Advanced Research Questions
Q. How can consortium-based studies address variability in preclinical arbaclofen research?
Multi-lab consortia using standardized protocols (e.g., synchronized dosing, blinded behavioral scoring) improve reproducibility. For example, a four-lab study with three mouse models revealed arbaclofen’s consistent rescue of NOR deficits despite divergent background strains, highlighting robust target engagement . Discrepancies in open-field results (e.g., hyperactivity vs. hypoactivity) are attributed to model-specific genetic modifiers, necessitating meta-analyses .
Q. What statistical methods resolve contradictions in arbaclofen’s behavioral data across studies?
Bayesian hierarchical models are recommended to pool data from heterogeneous models while accounting for lab-specific variances. For instance, inconsistent locomotor effects (activation vs. no effect) are analyzed using posterior probability distributions to determine if discrepancies reflect true biological differences or methodological noise .
Q. How does Motion Sequencing (MoSeq) enhance granularity in arbaclofen’s behavioral profiling?
MoSeq combines 3D pose tracking (via Kinect cameras) and autoregressive hidden Markov models (AR-HMM) to decompose behavior into "syllables" (e.g., grooming, exploration). PCA reduces 80×80-pixel video data into interpretable trajectories, enabling detection of subtle arbaclofen effects (e.g., increased exploratory syllable transitions) missed by traditional metrics . Syllable bigram/trigram analyses further quantify dose-dependent changes in behavioral sequences .
Q. What pharmacokinetic methods ensure accurate measurement of arbaclofen in murine brain tissue?
Brain and serum samples are collected 1-hour post-lights-on (circadian trough) to standardize pharmacokinetic timing. Tissues are flash-frozen, homogenized in Ringer’s solution, and analyzed via LC-MS/MS by certified labs (e.g., Pace Analytical). Reporting brain-to-serum ratios (mean ± SEM) validates blood-brain barrier penetration .
Q. How are off-target behavioral effects of arbaclofen systematically evaluated?
MoSeq transition matrices in wild-type mice identify dose-dependent changes in syllable sequences (e.g., reduced grooming-to-exploration transitions). Comparisons with positive controls (e.g., risperidone’s sedative effects) contextualize specificity. Dose-response curves for non-target behaviors (e.g., rearing) are included in supplementary analyses to rule out confounding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
